

K4 Peptide: A Versatile Tool for Membrane Disruption Studies

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Compound of Interest		
Compound Name:	The K4 peptide	
Cat. No.:	B12380517	Get Quote

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The K4 peptide represents a family of synthetic and naturally-derived peptides that have garnered significant interest for their potent membrane-disrupting capabilities. These peptides, characterized by their cationic and often amphipathic nature, serve as valuable tools in a variety of research and development applications, from fundamental studies of membrane biophysics to the development of novel antimicrobial and anticancer therapeutics. This document provides detailed application notes and experimental protocols for utilizing K4 peptides in membrane disruption studies.

The term "K4 peptide" can refer to several distinct sequences, each with unique properties and applications:

- GA-K4 (FLKWLFKWAKK): An 11-residue peptide with both antimicrobial and anticancer activities. Its mode of action is believed to involve the formation of toroidal pores in the cell membrane.[1]
- 2K4L: A rationally designed analog of the temporin-1CEc peptide, exhibiting broad-spectrum antibacterial activity. It disrupts bacterial membranes by interacting with lipopolysaccharides (LPS) and inducing membrane permeabilization and depolarization.[2][3]



- Synthetic K4 Peptide (KKKKPLFGLFFGLF): A short, cationic peptide with demonstrated antibacterial properties, particularly against Brucella melitensis.[4][5]
- E4/K4 Coiled-Coil System: A targeted delivery system where **the K4 peptide** is expressed on a target cell and the complementary E4 peptide is conjugated to a liposomal drug carrier, facilitating localized release.

These application notes will focus on the methodologies used to characterize the membranedisrupting properties of these K4 peptides.

Data Presentation

The following tables summarize the quantitative data for various K4 peptides, providing a comparative overview of their biological activities.

Table 1: Antimicrobial Activity of K4 Peptides



Peptide	Target Organism	MIC (μg/mL)	MBC (μg/mL)	Reference
Synthetic K4	Brucella melitensis	25	25	[4][5]
Staphylococcus aureus	50	>400	[4]	
Enterobacter cloacae	50	>400	[4]	_
Pseudomonas aeruginosa	>400	>400	[4]	_
Shigella sonnei	>400	>400	[4]	_
2K4L	Acinetobacter baumannii MRAB 0227	6.25 μΜ	-	[2][6]
Acinetobacter baumannii AB 22933	3.13 μΜ	-	[2][6]	

Table 2: Cytotoxicity and Hemolytic Activity of K4 Peptides

Peptide	Cell Line	IC50 (μg/mL)	Hemolytic Activity (HC50 in µg/mL)	Hemolysis (%) at Concentrati on (µg/mL)	Reference
Synthetic K4	HeLa	~6.3 (80% cytotoxicity)	>1000	24% at 1000	[4][5]
2K4L	THP-1	Not specified	Not specified	Not specified	[2]
GA-K4	Not specified	Not specified	Not specified	Not specified	[1]

Table 3: Membrane Permeabilization Activity of 2K4L Peptide



Liposome Composition (POPE/POPG/Chol)	Peptide Concentration (μΜ)	Calcein Leakage (%)	Reference
1.85/0.15/1	12.5	65.2	[2]
1/1/1	12.5	82.3	[2]
0.15/1.85/1	12.5	100	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study K4 peptidemediated membrane disruption.

Protocol 1: Vesicle Leakage Assay (Calcein Leakage)

This assay measures the ability of a peptide to disrupt lipid vesicles by quantifying the release of a fluorescent dye.

Materials:

- K4 peptide stock solution (in sterile water or appropriate buffer)
- · Lipids (e.g., POPE, POPG, Cholesterol) in chloroform
- Calcein
- Sephadex G-50 column
- HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
- Triton X-100 (10% v/v)
- Fluorometer

Procedure:

• Liposome Preparation:



- Mix lipids in the desired molar ratio in a round-bottom flask.
- Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
- Dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with a calcein solution (e.g., 50 mM in HEPES buffer) by vortexing vigorously.
- Subject the liposome suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
- Extrude the liposome suspension through polycarbonate membranes (e.g., 100 nm pore size) using a mini-extruder to create large unilamellar vesicles (LUVs).

Removal of Free Calcein:

 Separate the calcein-loaded LUVs from unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.

Leakage Measurement:

- $\circ~$ Dilute the calcein-loaded LUVs in HEPES buffer to a final lipid concentration of 50 μM in a cuvette.
- Record the baseline fluorescence (F0) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
- Add the K4 peptide to the cuvette at the desired final concentration and monitor the increase in fluorescence over time until a plateau is reached (F).
- To determine the maximum fluorescence (Fmax), add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the vesicles.

Calculation:

Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100



Protocol 2: Hemolysis Assay

This assay assesses the cytotoxicity of the K4 peptide against red blood cells (RBCs).

Materials:

- K4 peptide stock solution
- Fresh human or rabbit red blood cells (RBCs)
- Phosphate-buffered saline (PBS), pH 7.4
- Triton X-100 (1% v/v in PBS)
- Centrifuge
- Spectrophotometer

Procedure:

- RBC Preparation:
 - Centrifuge fresh blood at 1000 x g for 10 minutes at 4°C.
 - Remove the supernatant and wash the RBC pellet three times with cold PBS.
 - Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
- Hemolysis Measurement:
 - Prepare serial dilutions of the K4 peptide in PBS in a 96-well plate.
 - Add the 4% RBC suspension to each well to achieve a final RBC concentration of 2%.
 - For the negative control (0% hemolysis), add PBS instead of the peptide solution.
 - For the positive control (100% hemolysis), add 1% Triton X-100.
 - Incubate the plate at 37°C for 1 hour.



- Centrifuge the plate at 1000 x g for 5 minutes.
- Carefully transfer the supernatant to a new 96-well plate.
- Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
- Calculation:
 - Calculate the percentage of hemolysis using the following formula: % Hemolysis =
 [(Abs_sample Abs_negative_control) / (Abs_positive_control Abs_negative_control)] *
 100

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

- K4 peptide stock solution
- Mammalian cell line (e.g., HeLa, THP-1)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

Cell Seeding:



 Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

Peptide Treatment:

- Prepare serial dilutions of the K4 peptide in a complete culture medium.
- Remove the old medium from the cells and add the peptide solutions.
- Include a vehicle control (medium without peptide).
- Incubate the plate for the desired time (e.g., 24, 48 hours).

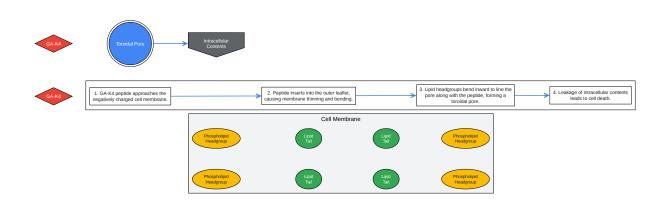
MTT Incubation:

- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - · Carefully remove the medium containing MTT.
 - Add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100

Visualizations

Mechanism of Membrane Disruption by GA-K4 (Toroidal Pore Model)



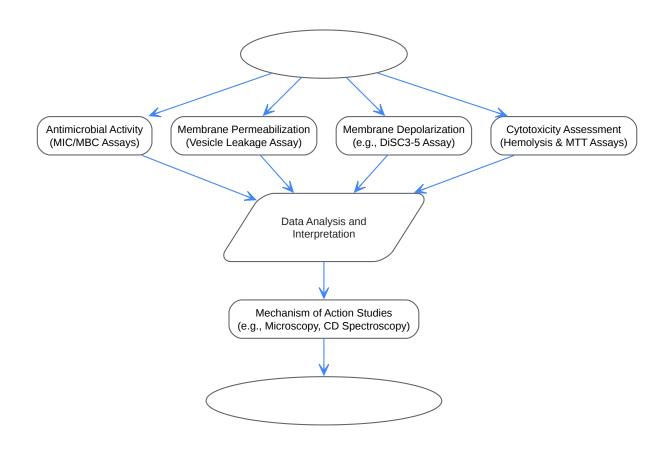


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Caption: Proposed toroidal pore formation by GA-K4 peptide.

Experimental Workflow for K4 Peptide Membrane Disruption Studies



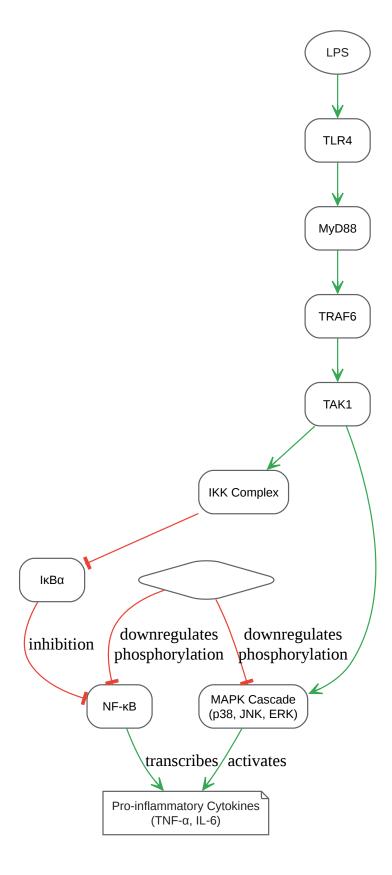


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Caption: General workflow for studying K4 peptide membrane disruption.

Signaling Pathway Affected by 2K4L Peptide





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Caption: 2K4L peptide downregulates MAPK and NF-kB signaling pathways.



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